molecular formula C18H24N4O4 B6118488 1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide

1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide

Cat. No. B6118488
M. Wt: 360.4 g/mol
InChI Key: DOQFTFQUYDJQAQ-ZDUSSCGKSA-N
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Description

1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide is not fully understood. However, it has been suggested that this compound may act as a modulator of GABA receptors, which are involved in the regulation of neuronal excitability. This compound may also have an effect on the activity of enzymes involved in the synthesis and degradation of neurotransmitters.
Biochemical and physiological effects:
1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Alzheimer's disease. Additionally, this compound has been shown to have anxiolytic and sedative effects in animal models.

Advantages and Limitations for Lab Experiments

1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide has several advantages for lab experiments. This compound can be easily synthesized using different methods, and its purity and yield can be improved using different purification methods. Additionally, this compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. However, there are also some limitations for lab experiments with this compound. The mechanism of action of this compound is not fully understood, and more research is needed to elucidate its effects on different biological systems. Additionally, the toxicity and safety profile of this compound need to be further investigated.

Future Directions

There are several future directions for research on 1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide. One potential direction is to further investigate the mechanism of action of this compound and its effects on different biological systems. Another direction is to explore the potential therapeutic applications of this compound for different diseases, including cancer, Alzheimer's disease, and epilepsy. Additionally, more research is needed to investigate the toxicity and safety profile of this compound and its potential side effects. Finally, the development of new synthetic methods for this compound may also be an interesting direction for future research.

Synthesis Methods

1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide can be synthesized using different methods, including the reaction of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde with L-prolinamide in the presence of a catalyst. The reaction can be carried out under different conditions, including refluxing in ethanol or methanol, or using microwave-assisted synthesis. The purity and yield of the compound can be improved by using different purification methods, including column chromatography or recrystallization.

Scientific Research Applications

1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and epilepsy. It has also been studied for its potential as a modulator of GABA receptors, which are involved in the regulation of neuronal excitability.

properties

IUPAC Name

(2S)-1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-24-14-7-11(8-15(25-2)17(14)26-3)16-12(9-20-21-16)10-22-6-4-5-13(22)18(19)23/h7-9,13H,4-6,10H2,1-3H3,(H2,19,23)(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQFTFQUYDJQAQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2)CN3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2)CN3CCC[C@H]3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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